4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol involves the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline in a methanolic medium at room temperature . The reaction is typically carried out under reflux conditions for several hours to ensure complete formation of the Schiff base . The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the Schiff base.
Reduction: 5-chlorosalicylaldehyde and 4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The antibacterial activity of 4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol is attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The Schiff base ligand coordinates with metal ions through its oxygen and nitrogen donor atoms, forming a stable octahedral geometry .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]phenol: Similar Schiff base compounds derived from different aldehydes and anilines.
Thiazole-based Schiff bases: Known for their antibacterial and antioxidant activities.
Uniqueness
4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific combination of chloro, fluoro, and dimethyl substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13ClFNO |
---|---|
Molecular Weight |
277.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H13ClFNO/c1-9-7-14(19)13(10(2)15(9)16)8-18-12-5-3-11(17)4-6-12/h3-8,19H,1-2H3 |
InChI Key |
GSNCFUMTEJEXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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